Thermal Telogen Addition to Olefins: Direct Comparison of CF2I2 Yield vs. Perfluoroalkyl Iodides
Diiododifluoromethane acts as a superior telogen for thermal addition to olefins, delivering 1,3-diiodofluoropropane derivatives in high yields [1]. Critically, CF2I2 readily adds to perfluorovinyl ethers to yield 1,3-diiodoperfluoroethers, a reaction that perfluoroalkyl iodides cannot perform [2]. This is a qualitative and quantitative differentiation in substrate scope.
| Evidence Dimension | Thermal Addition Yield with Olefins |
|---|---|
| Target Compound Data | 58-86% yield with various alkenes (ethylene, propylene, perfluoroalkylethylene, vinylidene fluoride, trifluoroethylene) [1]. |
| Comparator Or Baseline | Perfluoroalkyl iodides: fail to react with perfluorovinyl ethers [2]. |
| Quantified Difference | Positive vs. Zero Yield for perfluorovinyl ether substrates. |
| Conditions | Thermal reaction, neat or in solvent, with various olefins. |
Why This Matters
This expands the synthetic toolbox for creating complex fluorinated ethers, which are valuable in materials science and medicinal chemistry.
- [1] Guo, Y., & Chen, Q.-Y. (2000). Diiododifluoromethane: an excellent telogen for the preparation of 1,3-diiodofluoropropane derivatives. Journal of Fluorine Chemistry, 103(2), 165-168. View Source
- [2] Guo, Y., & Chen, Q.-Y. (2000). Diiododifluoromethane: an excellent telogen for the preparation of 1,3-diiodofluoropropane derivatives. Journal of Fluorine Chemistry, 103(2), 165-168. (Abstract). View Source
